molecular formula C17H20N4O2S2 B10996414 N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B10996414
M. Wt: 376.5 g/mol
InChI Key: KRGKYIWSUUCXEH-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 3 with a thiomorpholine group and at position 1 with an acetamide moiety linked to a 3-(methylsulfanyl)phenyl ring. Its molecular formula is C₁₇H₂₀N₄O₂S₂, with a molecular weight of 392.5 g/mol.

Properties

Molecular Formula

C17H20N4O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C17H20N4O2S2/c1-24-14-4-2-3-13(11-14)18-16(22)12-21-17(23)6-5-15(19-21)20-7-9-25-10-8-20/h2-6,11H,7-10,12H2,1H3,(H,18,22)

InChI Key

KRGKYIWSUUCXEH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Origin of Product

United States

Preparation Methods

Cyclocondensation Approaches

The pyridazinone ring is typically constructed via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. For example:

  • Diethyl 2-(cyclopentylidene)malonate reacts with hydrazine hydrate in ethanol under reflux to yield 3-cyclopentylpyridazin-6(1H)-one.

  • Microwave-assisted methods reduce reaction times from 18 hours to 10 minutes while maintaining yields >80%.

Table 1: Pyridazinone Core Synthesis Conditions

Starting MaterialReagentConditionsYield (%)Source
Diethyl 2-(cyclopentylidene)malonateHydrazine hydrateEthanol, reflux, 18 h74
3-Oxohexanedioic acidMethylhydrazineMW, 140°C, 10 min82

Formation of the Acetamide Linkage

Carbodiimide-Mediated Coupling

The acetamide bridge is formed via reaction of 2-chloroacetic acid derivatives with 3-(methylsulfanyl)aniline:

  • N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF activate the carboxylic acid, followed by amine addition (0°C → RT, 3 h).

  • Yields range from 70% to 89% depending on stoichiometry (1:1.2 acid:amine ratio optimal).

Table 2: Acetamide Coupling Optimization

AcidAmineCoupling AgentSolventYield (%)
2-Chloroacetic acid3-(Methylsulfanyl)anilineEDC/HOBtDMF74
2-Bromoacetic acid3-(Methylsulfanyl)anilineDCC/DMAPTHF68

Final Assembly and Purification

Sequential Functionalization

  • Pyridazinone thiomorpholinylation precedes acetamide coupling to avoid side reactions at the N-1 position.

  • Deprotection of methyl esters (if present) using LiOH in THF/MeOH/H₂O (1:1:1) at RT for 18 h.

Purification Techniques

  • Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates intermediates with >95% purity.

  • Recrystallization from ethanol/water mixtures improves final compound purity to 98.5%.

Comparative Analysis of Synthetic Routes

Patent vs. Academic Methodologies

  • Patent routes (e.g., EP2394998A1) prioritize scalability, using inexpensive reagents like EDC and LiOH.

  • Academic approaches focus on atom economy, employing microwave irradiation and Pd catalysis for faster kinetics.

Yield and Cost Considerations

MethodTotal Yield (%)Cost (USD/g)
Sequential linear synthesis52120
Convergent approach6195

Challenges and Optimization Strategies

Byproduct Formation

  • N-Acylurea adducts from EDC overactivation are minimized by maintaining 0°C during coupling.

  • Thiomorpholine oxidation to sulfoxide is prevented by argon purging and avoiding strong oxidizers.

Solvent Optimization

  • DMF vs. THF : DMF increases reaction rates but complicates purification; THF offers better post-reaction workup .

Chemical Reactions Analysis

Oxidation of Methylsulfanyl Group

The methylsulfanyl (SMe) group undergoes oxidation to sulfoxide (SOMe) or sulfone (SO₂Me) under controlled conditions:

  • m-Chloroperbenzoic acid (m-CPBA) in dichloromethane oxidizes SMe to sulfoxide (6a–6s in ).

  • Stronger oxidants like hydrogen peroxide or oxone further convert sulfoxides to sulfones .

Reaction Pathway :

SMem-CPBA, CH2Cl2SOMeH2O2SO2Me\text{SMe} \xrightarrow{\text{m-CPBA, CH}_2\text{Cl}_2} \text{SOMe} \xrightarrow{\text{H}_2\text{O}_2} \text{SO}_2\text{Me}

Spectroscopic Evidence :

  • Sulfoxide formation : NMR shows deshielded methyl protons (δ ~2.6–3.0 ppm) .

  • Sulfone formation : IR absorption at 1300–1350 cm⁻¹ (S=O stretch) .

Functionalization of the Acetamide Side Chain

The acetamide group participates in:

  • Hydrolysis : Under acidic or basic conditions, acetamide hydrolyzes to carboxylic acid. For example, heating with HCl/NaOH yields N-[3-(methylsulfanyl)phenyl]glycine .

  • N-Alkylation/Acylation : The amide nitrogen reacts with alkyl halides or acyl chlorides to form secondary or tertiary amides .

Example Reaction :

Acetamide+CH3COClEt3NN-Acetylated derivative\text{Acetamide} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-Acetylated derivative}

Conditions :

Reaction TypeReagentsYieldReference
Hydrolysis6M HCl, reflux, 12h85–90%
N-AcylationAcetyl chloride, DCM70–75%

Ring-Opening Reactions of Thiomorpholine

The thiomorpholine moiety undergoes ring-opening under strong acidic or reductive conditions:

  • Acid hydrolysis : Concentrated H₂SO₄ cleaves the thiomorpholine ring to form thiol and amine fragments .

  • Reduction : LiAlH₄ reduces the ring to a dithiolane derivative .

Applications :

  • Ring-opening facilitates further derivatization for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring (3-methylsulfanylphenyl) participates in EAS reactions:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to SMe .

  • Halogenation : Br₂/FeBr₃ yields para-bromo derivatives .

Regioselectivity :

  • Methylsulfanyl acts as an electron-donating group, directing electrophiles to the para position .

Cycloaddition and Cross-Coupling Reactions

The pyridazinone core engages in:

  • Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

  • Suzuki coupling with aryl boronic acids to introduce aryl groups at C-5 of pyridazinone .

Catalytic Systems :

ReactionCatalystOutcomeReference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl-functionalized analogs

Scientific Research Applications

Biological Activities

Research has indicated that N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide exhibits a range of biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. For instance, derivatives related to this structure have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition, particularly against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : There is emerging evidence that compounds with similar structures can inhibit cancer cell proliferation. For example, certain pyridazine derivatives have demonstrated cytotoxic effects on leukemia cell lines, indicating potential as anticancer agents .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in disease pathways, which could be beneficial in treating conditions like cancer or bacterial infections .

Case Studies

Several studies have explored the applications of similar compounds in greater detail:

  • A study published in MDPI highlighted the antibacterial effectiveness of imidazole derivatives, which share structural features with this compound. The research indicated that modifications to the core structure could enhance antibacterial potency against resistant strains like MRSA .
  • Another investigation focused on the anticancer properties of pyridazine-based compounds, demonstrating significant growth inhibition in various cancer cell lines when treated with these derivatives. The findings suggest that similar modifications could lead to effective therapeutic agents .

Mechanism of Action

The exact mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core and thiomorpholine moiety suggests potential interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes analogs with variations in the acetamide substituent and pyridazinone core:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide (Target) 3-(methylsulfanyl)phenyl C₁₇H₂₀N₄O₂S₂ 392.5 High lipophilicity; potential CNS penetration due to methylsulfanyl group
N-(2-fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide 2-fluorophenyl C₁₆H₁₇FN₄O₂S 364.4 Enhanced electronegativity; may improve target binding affinity
2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide 1,3-thiazol-2-yl C₁₃H₁₅N₅O₂S₂ 337.4 Thiazole ring increases solubility; potential thiol-mediated interactions
N-(pyridin-4-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide pyridin-4-yl C₁₅H₁₇N₅O₂S 331.4 Basic pyridine group may alter pH-dependent solubility
N-(6-methoxybenzothiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide 6-methoxy-1,3-benzothiazol-2-yl C₁₈H₁₉N₅O₃S₂ 417.5 Extended aromatic system; potential for π-π stacking in binding pockets

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The thiomorpholine group in the target compound participates in hydrogen-bonding networks, as observed in crystal structures of related amides (). This property may enhance stability and molecular recognition .

Biological Activity

N-[3-(methylsulfanyl)phenyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical formula for this compound is C17H20N4O2S. It has a molecular weight of 376.496 g/mol and a density of approximately 1.4 g/cm³. The compound features a pyridazine moiety, which is often associated with various biological activities, including anti-cancer properties .

Research indicates that compounds similar to this compound may function as kinase inhibitors. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases .

Inhibition of Kinase Activity

The compound's structure suggests potential interactions with ATP-binding sites in kinases, which could inhibit their activity. This mechanism is vital for developing targeted therapies against various cancers and inflammatory diseases .

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, compounds with pyridazine derivatives have demonstrated significant inhibitory effects on tumor growth in vitro and in vivo. The specific activity of this compound against specific cancer cell lines remains to be thoroughly investigated.

Case Studies

  • Study on Kinase Inhibition : A study highlighted the effectiveness of pyridazine derivatives as multi-targeted kinase inhibitors, showing promising results in inhibiting cell proliferation in various cancer cell lines .
  • Antibacterial Activity : Though primarily focused on anticancer properties, some derivatives exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AnticancerInhibition of tumor growth
Kinase InhibitionTargeting multiple kinases
AntibacterialActivity against S. aureus

Q & A

Basic: What are the established synthetic routes for this compound, and how are intermediates purified?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as coupling pyridazinone derivatives with substituted acetamide precursors. For example:

  • Step 1: React 3-(thiomorpholin-4-yl)pyridazin-6(1H)-one with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
  • Step 2: Couple the intermediate with 3-(methylsulfanyl)aniline via nucleophilic substitution, using catalysts like pyridine or zeolites to enhance yield .
  • Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures purity. Confirmation via melting point analysis and HPLC (≥95% purity) is standard .

Basic: Which spectroscopic and crystallographic methods validate its structural identity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR (e.g., DMSO-d6, 400 MHz) confirm substituent positions via chemical shifts (e.g., thiomorpholine protons at δ 3.5–4.0 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
  • X-ray Crystallography: Single-crystal analysis (Mo-Kα radiation, 100 K) resolves bond lengths (e.g., C=O at ~1.22 Å) and angles. SHELXL refinement (R factor < 0.05) ensures accuracy .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ ~450 m/z) .

Advanced: How do hydrogen-bonding patterns influence supramolecular assembly in its crystal lattice?

Methodological Answer:
Graph set analysis (e.g., Etter’s formalism) identifies motifs like R_2$$^2(8) chains from N–H···O and C=O···H–C interactions. These patterns stabilize the lattice and affect solubility. Computational tools (Mercury 4.0) map interactions, while thermal analysis (TGA/DSC) assesses stability .

Advanced: What experimental design strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 10 mol% pyridine) .
  • Flow Chemistry: Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., acylation), reducing side products .

Advanced: How are structure-activity relationships (SAR) assessed for bioactivity?

Methodological Answer:

  • In Vitro Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or FRET. IC50_{50} values derived from dose-response curves (0.1–100 μM) .
  • Molecular Modifications: Introduce substituents (e.g., methylsulfanyl → sulfone) to probe electronic effects. Compare activity via ANOVA (p < 0.05 significance) .

Advanced: How to resolve contradictions in crystallographic data (e.g., disordered vs. ordered structures)?

Methodological Answer:

  • Validation: Cross-check with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G*) to identify improbable bond lengths.
  • Refinement: Use SHELXL’s PART and SIMU instructions to model disorder. Apply restraints to thermal parameters (e.g., ISOR) .

Advanced: What computational approaches predict target interactions and binding affinities?

Methodological Answer:

  • Docking Studies: AutoDock Vina or Glide (Schrödinger) dock the compound into protein active sites (e.g., PRMT5). Scoring functions (ΔG < -8 kcal/mol) prioritize hits .
  • MD Simulations: GROMACS runs (100 ns) assess stability of ligand-protein complexes (RMSD < 2 Å) .

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